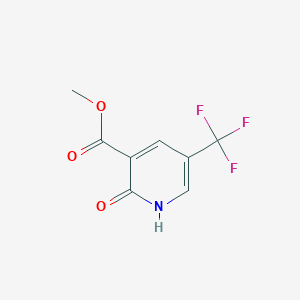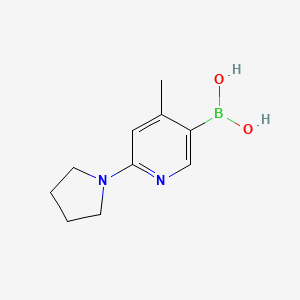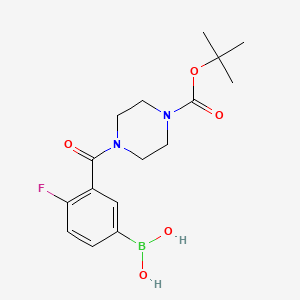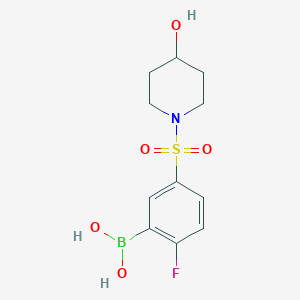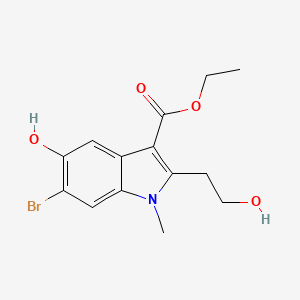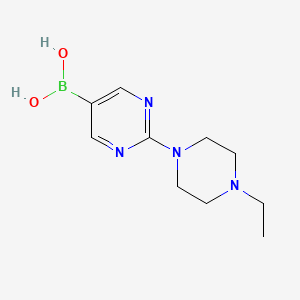
2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide
Übersicht
Beschreibung
2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, also known as 2-chloro-N-methyl-N-(2,4,6-trimethoxyphenyl)acetamide, is a synthetic compound that has been studied for its potential applications in various fields, including medical, pharmaceutical, and agricultural sciences. It has been used in the synthesis of various other compounds, including pharmaceuticals and agrochemicals. The compound is also known to have pharmacological and physiological effects, and is used as a research tool in various scientific studies.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
- A study on a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealed interesting molecular structures and intermolecular interactions, such as C—H⋯O interactions forming chains in the crystal (Saravanan et al., 2016).
2. Herbicide Efficacy and Mechanism
- Chloroacetamide herbicides, closely related to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, have been studied for their role in inhibiting fatty acid synthesis in algae, indicating potential applications in agriculture and pest control (Weisshaar & Böger, 1989).
3. Metabolic Pathways in Liver Microsomes
- The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been extensively studied. These studies provide insights into the biochemical pathways and potential human health impacts of similar compounds (Coleman et al., 2000).
4. Potential Pesticides and Chemical Analysis
- N-derivatives of chlorophenoxyacetamide, which are structurally similar to this compound, have been characterized for their potential as pesticides. This includes X-ray powder diffraction data that might be relevant for similar compounds (Olszewska et al., 2011).
5. Chemical Synthesis and Properties
- Research on 2-Chloro-N-(2,4-dinitrophenyl) Acetamide highlighted its synthesis, structural analysis, and the study of its optical properties, which might provide insights into the properties of this compound (Jansukra et al., 2021).
6. Therapeutic Research
- A derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications for similar compounds (Ghosh et al., 2008).
7. Quantum Chemical Studies
- Quantum chemical studies of derivatives of chlorophenoxyacetamide provide insights into their molecular structures and electronic properties, which can be useful in understanding the characteristics of this compound (Choudhary et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to target various cellular components, such as enzymes involved in the biosynthesis of certain bacterial lipids .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit cell division by blocking protein synthesis .
Biochemical Pathways
Related compounds have been shown to affect the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are essential for cell proliferation and survival . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and safety. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4,6-trimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-15-7-4-8(16-2)11(9(5-7)17-3)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDMVJMDAHJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



